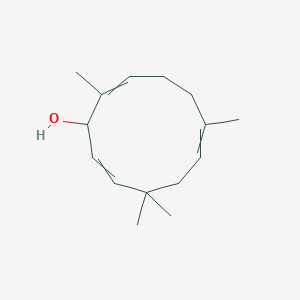
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol is a monocyclic sesquiterpene compoundThis compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol typically involves the extraction from natural sources such as the rhizomes of Zingiber zerumbet. The essential oil is obtained through steam distillation, followed by purification processes like chromatography to isolate the compound .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The process involves large-scale steam distillation of Zingiber zerumbet rhizomes, followed by advanced purification techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
科学研究应用
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects, particularly in the treatment of esophageal squamous cell carcinomas.
Industry: Utilized in the formulation of natural products and essential oils.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Apoptosis Induction: It potentiates TRAIL-induced apoptosis by up-regulating death receptors DR4 and DR5 and down-regulating cFLIP.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes, modulating the inflammatory response.
Anticancer Activity: Suppresses the proliferation of cancer cells by inhibiting key signaling pathways such as NF-κB and activating caspases.
相似化合物的比较
Similar Compounds
- 6-Gingerol : Another compound found in ginger with notable anti-inflammatory and antioxidant properties.
- DL-Sulforaphane : Known for its anticancer and antioxidant effects .
Zerumbone: A closely related compound with similar biological activities.
Uniqueness
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol stands out due to its potent TRAIL-induced apoptosis potentiation and minimal cytotoxic effects on normal cells. This makes it a promising candidate for therapeutic applications, particularly in cancer treatment .
属性
CAS 编号 |
252943-29-6 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H24O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11,14,16H,5-6,10H2,1-4H3 |
InChI 键 |
NLCQRJBYGGWZRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(C=CC(C(=CCC1)C)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


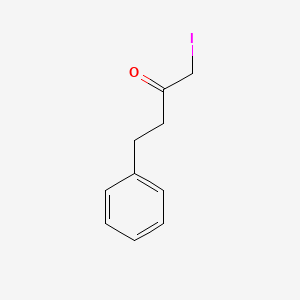
![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
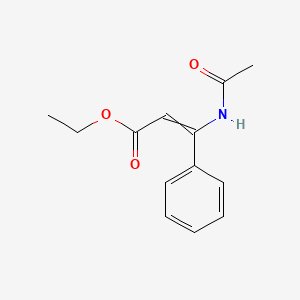
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
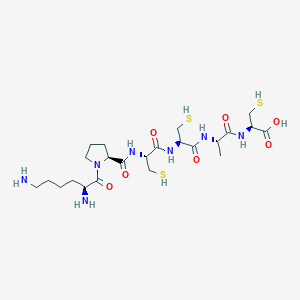
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
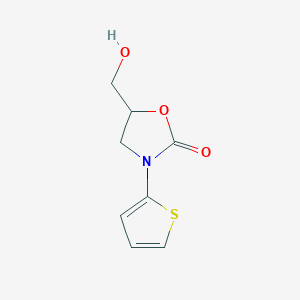
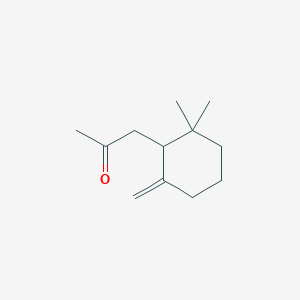
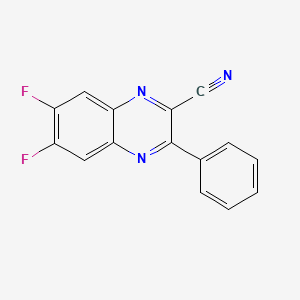
![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)
